Gb3 Specificity in Shiga Toxin Binding
A foundational study on the Gb3 scaffold demonstrates its strict and non-substitutable role as the functional receptor for Shiga toxin. The study isolated the glycolipid receptor from HeLa cells and rabbit jejunal mucosa and confirmed its identity as globotriaosylceramide (Gb3). Critically, the study quantitatively established that a closely related analog, globoisotriaosylceramide (which differs by a single glycosidic linkage in the terminal disaccharide), as well as its biosynthetic precursor lactosylceramide (LacCer), were incapable of binding the toxin [1]. This establishes that the specific Gb3 carbohydrate headgroup is a strict determinant for this biological function.
| Evidence Dimension | Binding to Shiga Toxin |
|---|---|
| Target Compound Data | Functional (Toxin binding observed) |
| Comparator Or Baseline | Globoisotriaosylceramide and Lactosylceramide (LacCer) |
| Quantified Difference | No binding detected (Qualitative result from HPTLC overlay assay) |
| Conditions | HPTLC overlay assay using isolated Shiga toxin B subunit |
Why This Matters
This evidence proves the structural specificity of the Gb3 headgroup, confirming that assays requiring Gb3 recognition (e.g., toxin trafficking studies) cannot be performed with structurally similar but biologically inactive glycolipids like LacCer or its isomers.
- [1] Jacewicz M, et al. Pathogenesis of shigella diarrhea. XI. Isolation of a shigella toxin-binding glycolipid from rabbit jejunum and HeLa cells and its identification as globotriaosylceramide. J Exp Med. 1986; 163(6): 1391–1404. View Source
